PCMPA (hydrochloride)
PCMPA (hydrochloride)
N-(1-Phenylcyclohexyl)-3-methoxypropanamine (PCMPA) is a designer drug of abuse that is structurally related to the hallucinogen Phencyclidine.
PCMPA is a synthetic drug which is structurally related to the psychoactive compound phencyclidine. PCMPA has recently been identified as a likely drug of abuse. The pharmacology of this compound has yet to be elucidated. This product is intended for forensic and research applications.
PCMPA is a synthetic drug which is structurally related to the psychoactive compound phencyclidine. PCMPA has recently been identified as a likely drug of abuse. The pharmacology of this compound has yet to be elucidated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1934-63-0
VCID:
VC0164045
InChI:
InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H
SMILES:
COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl
Molecular Formula:
C16H26ClNO
Molecular Weight:
283.83 g/mol
PCMPA (hydrochloride)
CAS No.: 1934-63-0
Cat. No.: VC0164045
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(1-Phenylcyclohexyl)-3-methoxypropanamine (PCMPA) is a designer drug of abuse that is structurally related to the hallucinogen Phencyclidine. PCMPA is a synthetic drug which is structurally related to the psychoactive compound phencyclidine. PCMPA has recently been identified as a likely drug of abuse. The pharmacology of this compound has yet to be elucidated. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1934-63-0 |
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.83 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H |
| Standard InChI Key | SLOSQDPYENDOMX-UHFFFAOYSA-N |
| SMILES | COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl |
| Canonical SMILES | COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl |
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